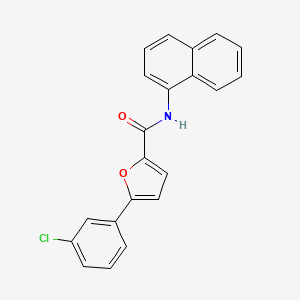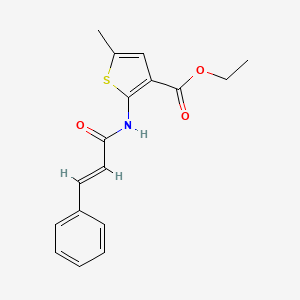![molecular formula C17H12F2N2OS B5862298 N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B5862298.png)
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFB belongs to the class of thiazole compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in cancer invasion and metastasis, and their inhibition by N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide may have potential anticancer effects.
Biochemical and Physiological Effects:
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the growth of bacterial colonies. N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide has also been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its purity can be easily determined by analytical techniques such as HPLC and NMR. N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide is also stable under normal laboratory conditions, making it suitable for long-term storage. However, N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide has some limitations for use in lab experiments. Its solubility in water is limited, which may affect its bioavailability and uptake by cells. Moreover, N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide has not been extensively studied for its toxicity, which may limit its use in certain experiments.
Future Directions
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide has shown promising results in various fields of scientific research, and there are several future directions for its study. One potential direction is the investigation of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide as a potential therapeutic agent for cancer and inflammatory diseases. Further studies are also needed to elucidate the mechanism of action of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide and its effects on different signaling pathways. Additionally, the development of new derivatives of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide with improved solubility and bioavailability may enhance its potential applications in various fields.
Synthesis Methods
The synthesis of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide involves the reaction of 2,4-difluoroaniline with 2-bromo-1,3-thiazole followed by the reaction of the resulting intermediate with 3-methylbenzoyl chloride. The final product is obtained by purification through column chromatography. The yield of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide is around 60%, and the purity is above 95%.
Scientific Research Applications
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide has shown potential applications in various fields of scientific research. It has been studied for its anticancer, anti-inflammatory, and antibacterial activities. N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2OS/c1-10-3-2-4-11(7-10)16(22)21-17-20-15(9-23-17)13-6-5-12(18)8-14(13)19/h2-9H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEWZAAEDZGRBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-methylbenzamide](/img/structure/B5862248.png)
![N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5862261.png)
![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5862262.png)
![N-[4-(acetylamino)phenyl]-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5862267.png)
![3-(isobutyrylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5862269.png)
![3-methyl-N-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5862270.png)

![2-({4-[(2-chlorobenzyl)oxy]benzoyl}amino)benzamide](/img/structure/B5862292.png)


![6-(3-methoxybenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one](/img/structure/B5862312.png)
![3-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5862323.png)